N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide is a cyclopropane-containing amide derivative characterized by a hydroxymethyl-substituted cyclopropane ring linked to a phenoxypropanamide backbone. This compound’s structural uniqueness lies in its strained cyclopropane ring, which confers distinct electronic and steric properties, and the hydroxymethyl group, which enhances hydrophilicity.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(18-12-5-3-2-4-6-12)13(17)15-9-14(10-16)7-8-14/h2-6,11,16H,7-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLZKERBUQDDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CC1)CO)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethyl intermediate: This step involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium hydroxide, to form the cyclopropylmethyl alcohol.
Introduction of the hydroxymethyl group: The cyclopropylmethyl alcohol is then reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group, forming 1-(hydroxymethyl)cyclopropylmethanol.
Coupling with 2-phenoxypropanoic acid: The final step involves the coupling of 1-(hydroxymethyl)cyclopropylmethanol with 2-phenoxypropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of 11-beta Hydroxysteroid Dehydrogenase Type 1
One of the primary applications of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide is as an inhibitor of the 11-beta hydroxysteroid dehydrogenase Type 1 enzyme. This enzyme plays a crucial role in the metabolism of glucocorticoids, which are involved in numerous physiological processes including glucose metabolism and stress response. Inhibiting this enzyme can have significant therapeutic implications for conditions such as:
- Type 2 Diabetes : The compound has been shown to improve insulin sensitivity and reduce blood glucose levels in preclinical models .
- Obesity and Metabolic Syndrome : By modulating glucocorticoid action, it may help in managing obesity and associated metabolic disorders .
- Central Nervous System Disorders : There is emerging evidence suggesting its potential benefits in treating neurodegenerative diseases like Alzheimer's and conditions related to excessive glucocorticoid exposure, such as major depressive disorder .
Case Studies
Case Study 1: Treatment of Type 2 Diabetes
In a preclinical study involving diabetic rats, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. The study also noted improvements in insulin sensitivity markers, suggesting that the compound could serve as a viable treatment option for managing type 2 diabetes .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that treatment with this compound led to reduced neuroinflammation and improved cognitive function metrics compared to untreated controls. These findings support its potential use in cognitive decline associated with aging and neurodegenerative diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide, we analyze its structural and functional analogs from published data. Key comparisons focus on cyclopropane derivatives and amide-based bioactive molecules:
Cyclopropane Derivatives
Key Observations :
- Hydrophilicity: The hydroxymethyl group in the target compound enhances solubility compared to non-polar analogs like ethyl trans-2-cyanocyclopropane-1-carboxylate .
- Stability : Cyclopropane rings with electron-withdrawing groups (e.g., nitrile, ester) exhibit lower thermal stability than hydroxymethyl-substituted derivatives due to ring strain modulation .
- Bioactivity: Carbamate and Boc-protected analogs are often used as intermediates, whereas the target compound’s amide and phenoxy groups suggest direct biological interactions, akin to protease inhibitors or kinase modulators .
Amide-Based Bioactive Compounds
The compound (2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide (S38) () shares a propanamide backbone but replaces the cyclopropane with a cycloheptyl group. Key differences:
- Synthetic Complexity : S38 requires reductive amination with sodium triacetoxyborohydride, whereas the target compound’s synthesis likely involves cyclopropanation followed by amide coupling .
Biological Activity
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of the 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme plays a critical role in glucocorticoid metabolism, influencing various physiological processes including glucose metabolism, insulin sensitivity, and neuropsychiatric functions.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a phenoxypropanamide structure, which contributes to its biological activity. The hydroxymethyl group enhances its interaction with biological targets.
This compound primarily acts as an inhibitor of 11β-HSD1. By inhibiting this enzyme, the compound reduces the conversion of cortisone to cortisol, thereby decreasing glucocorticoid action in tissues. This mechanism is particularly relevant in conditions characterized by excessive glucocorticoids, such as type 2 diabetes and metabolic syndrome .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been linked to several therapeutic applications:
- Metabolic Disorders : Inhibition of 11β-HSD1 can improve insulin sensitivity and reduce the risk of type 2 diabetes and obesity .
- Neuropsychiatric Disorders : Elevated glucocorticoid levels are associated with cognitive decline and mood disorders. By modulating glucocorticoid action, this compound may offer therapeutic benefits in conditions like depression and Alzheimer's disease .
- Anti-inflammatory Effects : The modulation of glucocorticoid levels can also influence inflammatory pathways, suggesting potential applications in inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits 11β-HSD1 activity. The compound showed significant potency with IC50 values in the low micromolar range, indicating strong inhibition at relatively low concentrations .
In Vivo Studies
Animal studies have further corroborated the in vitro findings. Mice treated with this compound exhibited improved glucose tolerance and reduced fat accumulation compared to control groups. These effects were attributed to decreased cortisol levels in adipose tissues and enhanced insulin signaling pathways .
Case Studies
Several case studies highlight the potential clinical applications of this compound:
- Diabetes Management : A study involving diabetic mouse models showed that treatment with this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity over a four-week period .
- Cognitive Function : In models designed to mimic stress-induced cognitive decline, administration of this compound led to improvements in memory performance on behavioral tests, suggesting protective effects against glucocorticoid-induced neurotoxicity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and stereochemistry. For example, cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95%) and detects impurities using reverse-phase columns .
How can researchers design experiments to evaluate the compound’s initial biological activity?
Basic Research Question
- Enzyme inhibition assays : Test interactions with targets like proteases or kinases using fluorogenic substrates .
- Cellular viability assays : Use MTT or resazurin in cell lines to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors .
What experimental challenges arise during multi-step synthesis, and how can they be mitigated?
Advanced Research Question
- Low yields in cyclopropanation : Optimize catalyst loading (e.g., Rh₂(OAc)₄) and substrate stoichiometry .
- Epimerization during amide formation : Use coupling reagents (e.g., EDCI) at low temperatures to retain stereochemistry .
- Purification difficulties : Employ gradient flash chromatography or preparative HPLC for polar intermediates .
How should researchers address contradictory data between NMR and mass spectrometry results?
Advanced Research Question
- Verify sample integrity : Check for degradation via TLC or LC-MS.
- Reassign NMR peaks : Consider diastereomers or rotamers causing splitting .
- Re-run HRMS : Ensure ionization parameters (e.g., ESI vs. APCI) suit the compound’s polarity .
What strategies optimize reaction yields for hydroxymethyl-containing intermediates?
Advanced Research Question
- Protecting groups : Temporarily shield the hydroxymethyl group with TBS or acetyl during reactive steps .
- Solvent optimization : Use THF/water mixtures for hydrolysis steps to balance reactivity and solubility .
How can enantiomeric purity be assessed for chiral centers in this compound?
Advanced Research Question
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/IPA mobile phases .
- Optical rotation : Compare experimental [α]D values with literature data for enantiomers .
What computational methods predict the compound’s molecular geometry and reactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate bond lengths/angles (e.g., cyclopropane strain) and frontier molecular orbitals .
- Molecular docking : Simulate binding poses with target proteins (e.g., 5-HT2C receptors) using AutoDock Vina .
How does the hydroxymethyl group influence the compound’s stability under acidic/basic conditions?
Advanced Research Question
- Degradation studies : Monitor hydrolysis via LC-MS at pH 1–14. Hydroxymethyl groups may undergo elimination under strong acids .
- Stabilization strategies : Formulate as lyophilized powders or use buffered solutions (pH 6–8) .
What in vitro assays are suitable for pharmacological profiling?
Advanced Research Question
- CYP450 inhibition : Screen for drug-drug interaction risks using human liver microsomes .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
How can researchers design derivatives to improve metabolic stability?
Advanced Research Question
- Isosteric replacements : Replace labile esters with amides or heterocycles .
- Deuterium incorporation : Stabilize metabolically vulnerable positions (e.g., benzylic hydrogens) .
What analytical workflows identify and quantify impurities in scaled-up batches?
Advanced Research Question
- Forced degradation studies : Expose to heat/light/humidity and profile degradants via LC-HRMS .
- QbD approaches : Define critical quality attributes (CQAs) using DoE for impurity control .
How can pilot-scale synthesis address solvent waste and safety concerns?
Advanced Research Question
- Green chemistry : Replace DMF with Cyrene® or 2-MeTHF .
- Continuous flow systems : Minimize hazardous intermediate accumulation .
What target identification strategies are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
